2-(4-ethoxyphenyl)-1-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
Description
This compound features a 4,5-dihydroimidazole core substituted at the 1-position with a 2-(4-ethoxyphenyl)ethanone moiety and at the 2-position with a [(3-nitrophenyl)methyl]sulfanyl group. The ethoxyphenyl group is electron-donating due to the ethoxy substituent, while the 3-nitrophenylmethylsulfanyl moiety introduces steric bulk and electron-withdrawing effects.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-1-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-2-27-18-8-6-15(7-9-18)13-19(24)22-11-10-21-20(22)28-14-16-4-3-5-17(12-16)23(25)26/h3-9,12H,2,10-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVALJTXRZPBKCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-1-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the ethoxyphenyl and nitrophenylmethyl sulfanyl precursors, followed by their coupling under specific reaction conditions to form the final product. Common reagents used in these reactions include ethyl ether, nitrobenzene, and imidazole derivatives. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-1-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction may produce amino derivatives
Scientific Research Applications
2-(4-ethoxyphenyl)-1-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals, materials, and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-1-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The ethoxy group in the target compound enhances electron density on the aryl ring compared to nitro or chloro substituents in analogs . This may influence solubility and binding interactions.
- Steric Effects : The bulky 3-nitrophenylmethylsulfanyl group in the target compound likely reduces conformational flexibility compared to smaller substituents (e.g., methylsulfanyl in ).
- Biological Relevance : Nitro and trifluoromethyl groups (as in ) are associated with enhanced antimicrobial and anti-inflammatory activities in imidazole derivatives .
Biological Activity
The compound 2-(4-ethoxyphenyl)-1-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one represents a novel class of imidazole derivatives that have garnered attention for their potential biological activities. This article aims to summarize the current understanding of its biological activity, including anti-cancer, antibacterial, and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 502.56 g/mol. The structure features an imidazole ring, which is known for its biological relevance, particularly in medicinal chemistry.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer properties of imidazole derivatives. For instance, compounds similar to the target compound have shown significant cytotoxicity against various cancer cell lines. A study indicated that derivatives of imidazole exhibited IC50 values in the range of 25–50 μM against MCF-7 breast cancer cells, suggesting a promising therapeutic potential .
Table 1: Summary of Anti-Cancer Activities
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 25 ± 3.95 | Induction of apoptosis |
| Compound B | U87 glioblastoma | 45.2 ± 13.0 | Inhibition of PI3K/AKT pathway |
| Target Compound | MCF-7 | TBD | TBD |
Antibacterial Activity
The antibacterial properties of imidazole derivatives are well-documented. The compound has been tested against various strains, including Gram-positive and Gram-negative bacteria. In vitro studies have shown promising results with minimum inhibitory concentrations (MIC) indicating effective bacterial growth inhibition.
Table 2: Antibacterial Efficacy
| Bacterial Strain | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 40 | Moderate |
| Escherichia coli | 200 | Moderate |
| Pseudomonas aeruginosa | 500 | Weak |
The mechanisms underlying the biological activities of imidazole derivatives often involve the disruption of cellular processes such as DNA synthesis and apoptosis induction in cancer cells. The nitro group in the structure is particularly noteworthy; it can undergo reduction to form reactive intermediates that may lead to DNA damage and cell death .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of imidazole derivatives:
- Case Study on MCF-7 Cells : A derivative demonstrated significant apoptosis induction when treated over a period of 48 hours with an IC50 value around 25 μM.
- Study on Bacterial Resistance : Research highlighted that certain derivatives maintained activity against resistant strains, suggesting potential for development into new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
